1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea typically involves the reaction of 4-chloroaniline with isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the thiourea group can be hydrolyzed to form the corresponding amine and carbonyl compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Chlorophenyl)-3-phenylthiourea: Similar in structure but with a phenyl group instead of the 2-methylprop-2-en-1-yl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-3-(2-methylpropyl)thiourea: The presence of a saturated propyl group instead of the unsaturated prop-2-en-1-yl group affects its reactivity and applications.
1-(4-Chlorophenyl)-3-(2-methylprop-2-yn-1-yl)thiourea: The presence of an alkyne group introduces additional reactivity, making it suitable for different chemical transformations.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN2S |
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Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C11H13ClN2S/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3,(H2,13,14,15) |
InChI Key |
ZSMWCRJTYLYRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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